molecular formula C13H12F3N3O3 B12083550 Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline

Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline

Cat. No.: B12083550
M. Wt: 315.25 g/mol
InChI Key: OSGVAKUNQZYSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline involves several steps. The starting material is typically a substituted benzazepine derivative. The synthetic route includes nitration, amination, and trifluoroacetylation reactions. The reaction conditions often involve the use of strong acids for nitration, reducing agents for amination, and trifluoroacetic anhydride for trifluoroacetylation . Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline undergoes various chemical reactions, including:

Scientific Research Applications

Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline has several scientific research applications:

    Chemistry: It is used as a reference standard in the analysis of Varenicline impurities.

    Biology: The compound is studied for its interaction with nicotinic acetylcholine receptors, providing insights into receptor function and drug design.

    Medicine: Research focuses on its potential therapeutic effects and its role as an impurity in Varenicline formulations.

    Industry: It is used in the quality control of pharmaceutical products containing Varenicline.

Mechanism of Action

The mechanism of action of Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline involves its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist at the α4β2 subtype, which is linked to the reinforcing effects of nicotine. By binding to these receptors, the compound modulates neurotransmitter release, reducing nicotine craving and withdrawal symptoms .

Comparison with Similar Compounds

Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline is unique due to its specific structure and activity. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological properties.

Properties

IUPAC Name

1-(4-amino-5-nitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c14-13(15,16)12(20)18-4-6-1-7(5-18)9-3-11(19(21)22)10(17)2-8(6)9/h2-3,6-7H,1,4-5,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGVAKUNQZYSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC(=C(C=C23)N)[N+](=O)[O-])C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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